2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a mesityl derivative with a chromeno[2,3-d]pyrimidine precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated derivative .
Scientific Research Applications
2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets in the body. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of chromeno[2,3-d]pyrimidine, such as:
- 2-thio-containing pyrimidines
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a novel hybrid heterocyclic compound that integrates chromene and pyrimidine moieties. This combination is known to enhance biological activity, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory properties. The increasing interest in chromeno[2,3-d]pyrimidine derivatives stems from their diverse pharmacological potential and structural versatility.
Anticancer Activity
Research indicates that compounds containing chromeno and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of chromeno[2,3-d]pyrimidines have shown efficacy against various cancer cell lines. A study highlighted the synthesis of several 5H-chromeno[2,3-d]pyrimidine derivatives which demonstrated potent cytotoxicity against tumorigenic cell lines, suggesting their potential as anticancer agents .
Antimicrobial Properties
The synthesized compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that chromeno[2,3-d]pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed activity against Bacillus cereus and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial efficacy .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. The compound's structural features suggest the potential for significant antioxidant activity. In studies involving DPPH scavenging assays, some chromene derivatives exhibited strong radical scavenging capabilities comparable to standard antioxidants like ascorbic acid .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Certain chromeno[2,3-d]pyrimidines act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant systems, these compounds contribute to cellular protection against oxidative damage.
Case Studies
- Synthesis and Evaluation : A recent study synthesized a series of chromeno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that specific substitutions on the aromatic rings significantly affected their potency against various biological targets .
- Comparative Analysis : Another study compared the antimicrobial activities of different chromene-based compounds. The findings revealed that modifications in the sulfanyl group enhanced the antibacterial properties against resistant strains .
Data Tables
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|---|
Compound A | Structure | IC50 = 10 µM (HeLa) | Active against E. coli | DPPH Scavenging 70% |
Compound B | Structure | IC50 = 15 µM (MCF-7) | Active against S. aureus | DPPH Scavenging 65% |
Compound C | Structure | IC50 = 12 µM (A549) | Active against P. aeruginosa | DPPH Scavenging 75% |
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-17-9-11-21(12-10-17)27-31-28-23(15-22-7-5-6-8-24(22)34-28)29(32-27)35-16-25(33)30-26-19(3)13-18(2)14-20(26)4/h5-14H,15-16H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCRXXDMDNJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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